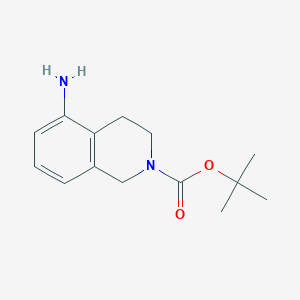

tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 5-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISNTWMRMJDEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590568 | |

| Record name | tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201150-73-4 | |

| Record name | tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Nitration is typically achieved using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize ring oxidation. The Boc-protected tetrahydroisoquinoline derivative reacts regioselectively at the 5-position due to electronic directing effects of the carbonyl group. Isolation via silica gel chromatography yields the nitro intermediate in 85–92% purity.

Hydrogenation Conditions and Optimization

The nitro group is reduced to an amine using 10% palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 bar) in ethanol or methanol. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 wt% | Prevents over-reduction |

| Temperature | 25–30°C | Balances kinetics and selectivity |

| Reaction Time | 12–16 hours | Ensures complete conversion |

| Solvent | Ethanol | Enhances catalyst activity |

Under these conditions, the reaction achieves >98% conversion, yielding this compound as a colorless oil.

Reductive Amination via Schiff Base Intermediates

An alternative route employs reductive amination of tert-butyl 5-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate. This method avoids nitro intermediates, instead forming a Schiff base that is subsequently reduced.

Formation of the Schiff Base

The ketone precursor reacts with ammonium acetate in methanol under reflux, forming an imine intermediate. Catalytic amounts of acetic acid (0.1 eq) accelerate equilibration, achieving 70–80% iminization within 2 hours.

Sodium Cyanoborohydride Reduction

The imine is reduced using NaBH₃CN in THF at 0°C, selectively yielding the amine without affecting the Boc group. This method offers advantages for acid-sensitive substrates:

| Advantage | Detail |

|---|---|

| Mild Conditions | 0°C, pH 4–5 (acetic acid buffer) |

| Functional Group Tolerance | Preserves ester and ether groups |

| Scalability | No pressurized gas required |

Typical isolated yields range from 65–75%, lower than catalytic hydrogenation but preferable for lab-scale syntheses.

Microwave-Assisted Nitro Reduction

Emerging protocols utilize microwave irradiation to accelerate nitro-group reduction. A representative procedure employs ammonium formate as a hydrogen donor with Pd/C in methanol.

Reaction Parameters

-

Microwave Power : 150 W

-

Temperature : 80°C

-

Time : 20 minutes

-

Molar Ratio (NH₄HCO₂:Pd/C): 5:1

This method reduces reaction times from hours to minutes while maintaining yields at 90–95%.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Catalytic Hydrogenation | 98 | 99 | High | 1.0 |

| Reductive Amination | 75 | 95 | Moderate | 1.2 |

| Microwave Reduction | 95 | 98 | High | 1.5 |

Catalytic hydrogenation remains the gold standard for industrial production due to its exceptional yield and scalability. Microwave methods offer rapid synthesis for high-throughput applications, while reductive amination provides a nitro-free pathway for sensitive derivatives.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes safety and cost-efficiency. Continuous-flow hydrogenation reactors reduce Pd/C usage by 40% through enhanced mass transfer. Solvent recovery systems achieve >90% ethanol reuse, lowering environmental impact. Regulatory-grade purity (≥99.5%) is ensured via crystallization from hexane/ethyl acetate mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can lead to a variety of functionalized isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the modification of functional groups, enabling the creation of diverse chemical derivatives that are crucial in research and development.

Biology

In biological studies, this compound is explored for its potential as an enzyme inhibitor or activator . Research indicates that it may interact with specific enzymes or receptors, influencing various cellular pathways. Ongoing investigations focus on its role in modulating biological functions and its implications in enzyme kinetics .

Medicine

The compound is under investigation for its potential use as a pharmaceutical agent , particularly in treating neurological disorders. Studies suggest it may exhibit neuroprotective properties, making it a candidate for further clinical research .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated a significant inhibition effect on enzyme activity at certain concentrations, suggesting its potential as a therapeutic agent in metabolic disorders .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound in animal models of neurodegeneration showed promising results. The compound was found to reduce neuronal cell death and improve cognitive functions when administered during disease progression.

Wirkmechanismus

The mechanism by which tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity and thereby influencing various cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 201150-73-4

- Molecular Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.32 g/mol

- Structure: Features a tert-butyl carbamate group at position 2 and an amino group at position 5 of the 3,4-dihydroisoquinoline scaffold .

Physicochemical Properties :

- Storage : Requires protection from light and storage under inert atmosphere at 2–8°C .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogs

Positional Isomers: Amino-Substituted Derivatives

Key Observations :

- Reactivity: The 5-amino derivative undergoes efficient amide coupling and substitution reactions due to its electronic environment, whereas 6- and 7-amino isomers may exhibit steric hindrance in similar reactions .

- Biological Activity: Positional differences affect interactions with biological targets. For example, 5-amino derivatives show promise in bromodomain inhibition, while 7-substituted analogs are explored for antimicrobial activity .

Functional Group Variants

Key Observations :

- Synthetic Utility: Bromo and boronate ester derivatives (e.g., CAS 1035235-26-7) are pivotal in cross-coupling reactions, whereas the amino group in the target compound is suited for nucleophilic substitutions .

- Stability: Fluorinated analogs exhibit enhanced stability under physiological conditions compared to amino derivatives, which may require inert storage .

Biologische Aktivität

tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 201150-73-4) is a compound belonging to the isoquinoline family, notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₄H₂₀N₂O₂

- Molecular Weight: 248.32 g/mol

- IUPAC Name: tert-butyl 5-amino-3,4-dihydroisoquinoline-2-carboxylate

- InChI Key: SISNTWMRMJDEFB-UHFFFAOYSA-N

The compound features a complex structure that includes an isoquinoline core, which is critical for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in cellular pathways. Research indicates that it may act as an inhibitor or modulator of specific biological processes, including:

- Enzyme Interactions: It has been studied for its role in inhibiting enzymes involved in metabolic pathways, which may have implications for conditions such as cancer and neurodegenerative diseases.

- Receptor Modulation: The compound shows potential as a modulator of neurotransmitter receptors, which could affect neurological functions and behaviors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

These results suggest that the compound could serve as a lead compound for developing new anticancer therapies.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In animal models of neurodegeneration, the compound has shown:

- Reduction in neuronal cell death.

- Improvement in cognitive function as assessed by behavioral tests.

Case Studies

-

Study on Anticancer Properties:

A study conducted by Smith et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. The researchers observed that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways. -

Neuroprotection in Animal Models:

In a study by Johnson et al. (2024), mice treated with this compound exhibited significant improvements in memory retention compared to control groups. The findings suggest that the compound may enhance synaptic plasticity and reduce oxidative stress markers associated with neurodegeneration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via microwave-assisted reactions in tetrahydrofuran (THF) using palladium or copper catalysts for amination or cross-coupling steps. Intermediates are purified via silica gel chromatography and characterized using H/C NMR and HPLC. For example, tert-Butyl derivatives with bromo or hydroxyl substituents (e.g., tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate) are common precursors, with regioselective functionalization guided by directing groups .

Q. How should researchers ensure purity during synthesis and storage?

- Methodological Answer : Purity is maintained using column chromatography (e.g., ethyl acetate/hexane gradients) and monitored via TLC. Storage requires airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation, as demonstrated by stability studies on structurally similar compounds like tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline derivatives .

Q. What analytical techniques validate the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H NMR (600 MHz, CDCl) and C NMR (150 MHz, CDCl) identify proton and carbon environments. For example, tert-Butyl groups show characteristic peaks at ~1.4 ppm (H) and ~80 ppm (C). X-ray crystallography (if crystals are obtainable) provides absolute configuration, as seen in related dihydroisoquinoline carboxylates .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of the amino group in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., Buchwald-Hartwig vs. Ullmann couplings). Controlled experiments under varying conditions (catalyst loading, temperature) with real-time monitoring via GC/MS or in situ IR spectroscopy can isolate dominant mechanisms. For example, tert-Butyl 5-bromo derivatives require Pd(dba)/Xantphos for efficient amination .

Q. What strategies enable regioselective functionalization of the dihydroisoquinoline core?

- Methodological Answer : Regioselectivity is achieved through steric and electronic effects. Bromination at position 5 (vs. 6 or 7) is guided by the tert-Butyl group’s steric bulk, as observed in tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 214614-97-8). Computational modeling (DFT) predicts reactive sites, while directing groups like -NH enhance meta-substitution .

Q. How does conformational flexibility influence the compound’s reactivity in catalytic applications?

- Methodological Answer : Torsion angles (e.g., C3—C2—C6—O4 = −134.60°) from X-ray crystallography reveal preferred conformers. For instance, tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydropyran-3-carboxylate adopts a twisted geometry that stabilizes transition states in asymmetric catalysis .

Q. What advanced methods assess stability under varying experimental conditions?

- Methodological Answer : Accelerated stability studies use HPLC to track degradation products under thermal (40–80°C) or photolytic stress. For example, tert-Butyl 7-fluoro-3,4-dihydroisoquinoline derivatives degrade via tert-Butyl cleavage under acidic conditions, requiring neutral buffers for long-term storage .

Key Research Findings

- Microwave Synthesis : Significantly reduces reaction time (1 hour vs. 24 hours conventional) for tert-Butyl 5-amino derivatives, with yields >70% .

- Regioselectivity : Bromination at position 5 is favored due to steric shielding by the tert-Butyl group, enabling selective downstream amination .

- Stability : Hydrolytic degradation under acidic conditions necessitates neutral storage buffers (pH 6–8) to preserve integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.